molecular formula C10H17N7O2S B11062577 2-{[4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetohydrazide

2-{[4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11062577
M. Wt: 299.36 g/mol
InChI Key: KSRGFGMQYHYPHP-UHFFFAOYSA-N
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Description

2-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a triazine ring, a morpholine ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps. One common route starts with the preparation of the triazine core, followed by the introduction of the morpholine and methylamino groups. The final step involves the addition of the acetohydrazide moiety. Reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as phosphoryl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or DMF .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.

Scientific Research Applications

2-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the hydrazide group can form covalent bonds with target proteins, leading to their inactivation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE is unique due to its combination of a triazine ring, morpholine ring, and hydrazide group. This combination provides a unique set of chemical properties, including enhanced solubility, reactivity, and potential biological activity .

Properties

Molecular Formula

C10H17N7O2S

Molecular Weight

299.36 g/mol

IUPAC Name

2-[[4-(methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetohydrazide

InChI

InChI=1S/C10H17N7O2S/c1-12-8-13-9(17-2-4-19-5-3-17)15-10(14-8)20-6-7(18)16-11/h2-6,11H2,1H3,(H,16,18)(H,12,13,14,15)

InChI Key

KSRGFGMQYHYPHP-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)SCC(=O)NN)N2CCOCC2

Origin of Product

United States

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